molecular formula C21H20FN5O3 B2863250 8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-43-2

8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2863250
CAS No.: 946231-43-2
M. Wt: 409.421
InChI Key: LHGDDOVAKZQWJM-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective cell-permeable inhibitor of ubiquitin-activating enzyme (UBA1), which is the primary E1 enzyme initiating the vast majority of ubiquitination cascades. This compound is a key research tool for probing the ubiquitin-proteasome system (UPS), a critical pathway regulating protein degradation, signaling, and cellular homeostasis. Its main research value lies in its ability to selectively inhibit UBA1, thereby blocking global ubiquitin conjugation and inducing the unfolded protein response, leading to apoptosis. This mechanism is being actively investigated in oncology research, particularly for the treatment of hematological malignancies and solid tumors, as a potential strategy to trigger cancer cell death. According to a recent publication, this compound (referenced as TAK-243 or the similar probe MLN7243) has demonstrated efficacy in preclinical models, showing that UBA1 inhibition can impair tumor growth and survival. Furthermore, its application extends to neurological disease research, where modulating protein homeostasis is relevant for conditions like Alzheimer's and Parkinson's disease. This reagent provides researchers with a precise means to dissect UPS-dependent processes and explore novel therapeutic paradigms.

Properties

IUPAC Name

8-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-30-17-8-2-14(3-9-17)10-11-23-19(28)18-20(29)27-13-12-26(21(27)25-24-18)16-6-4-15(22)5-7-16/h2-9H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGDDOVAKZQWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Biological Activity : EIMTC, a carboxylate analog, exhibits low toxicity and anticancer activity, suggesting that the carboxamide derivative may share similar mechanisms of action .

Spectral Characterization:

  • IR Spectroscopy : Analogous compounds (e.g., 1,2,4-triazoles) show characteristic C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3414 cm⁻¹, which would align with the target compound’s carboxamide group .
  • NMR : The 4-fluorophenyl group is expected to produce distinct aromatic proton signals at δ 7.2–7.8 ppm (¹H-NMR) and a carbon signal near δ 160 ppm (¹³C-NMR for C-F) .

Functional Group Impact on Bioactivity

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and its analogs enhances electronic effects and resistance to oxidative metabolism, a trend observed in fluorinated anticancer agents .
  • Carboxamide vs.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclocondensation, amide coupling, and fluorophenyl group introduction. Critical parameters include:

  • Temperature control : For example, reflux in ethanol (70–80°C) for cyclization steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for fluorophenyl group incorporation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve yields during amide bond formation . Purification typically employs HPLC with a C18 column and gradient elution (acetonitrile/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo-triazine core and substituent positions (e.g., fluorophenyl vs. methoxyphenethyl groups) .
  • HRMS (ESI+) : Validate molecular weight (calculated for C₂₄H₂₃FN₆O₃: 478.18 g/mol) and detect isotopic patterns for fluorine/chlorine .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) due to the triazine core’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility/logP : Determine via shake-flask method (water/octanol) to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2, 5-LOX) using the fluorophenyl group’s electron-withdrawing effects to enhance binding .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with methoxyphenethyl amide .
  • QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using descriptors like polar surface area and Hammett constants .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
  • Metabolite profiling (LC-MS/MS) : Check for in situ degradation products that may skew activity results .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding modes inferred from docking .

Q. How can reaction yields be improved for large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 24 h to 2 h) with 15–20% higher yields .
  • Flow chemistry : Optimize amide coupling in continuous reactors to minimize side-product formation .
  • DoE (Design of Experiments) : Use factorial designs to identify critical interactions between temperature, solvent, and catalyst loading .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Fluorine’s electrostatic effects : The 4-fluorophenyl group enhances π-stacking with aromatic residues (e.g., Tyr-185 in EGFR) while reducing off-target binding .
  • Methoxyphenethyl flexibility : The N-(4-methoxyphenethyl) moiety adopts conformations that fit hydrophobic pockets in COX-2 but not COX-1 .
  • pH-dependent solubility : The carboxamide group’s ionization state (pKa ~3.5) influences membrane permeability in acidic tumor microenvironments .

Methodological Considerations

  • Contradictory solubility data : Re-evaluate using standardized buffers (PBS pH 7.4 vs. simulated gastric fluid) and dynamic light scattering (DLS) to detect aggregation .
  • Scale-up challenges : Replace hazardous solvents (e.g., DMF) with Cyrene™ or 2-MeTHF for greener synthesis .
  • Biological assay variability : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell count (via Hoechst staining) .

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